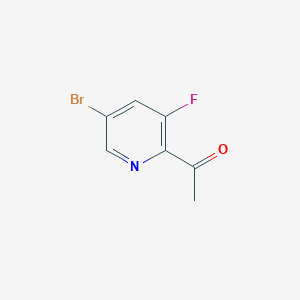

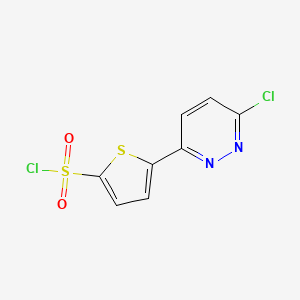

![molecular formula C13H16N4O2 B1532225 4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1182778-83-1](/img/structure/B1532225.png)

4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Vue d'ensemble

Description

The compound “4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” is a heterocyclic compound . Heterocyclic compounds are known for their broad range of chemical and biological properties and are the basic core of some natural products .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Research has demonstrated the potential cytotoxic activity of carboxamide derivatives, including the synthesis of compounds related to 4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide. These compounds have been tested for growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds showing potent cytotoxicity (Deady et al., 2003)[https://consensus.app/papers/synthesis-cytotoxic-activity-carboxamide-derivatives-deady/8e3b0b334530513d93507921dfb60079/?utm_source=chatgpt].

Heterocyclic Compound Synthesis

A study outlined the parallel solution-phase synthesis of 1,4-dihydropyridine derivatives, highlighting the versatility of heterocyclic compound synthesis techniques. This research provides insights into the synthesis pathways that could be applicable to compounds like this compound (Baškovč et al., 2009)[https://consensus.app/papers/bisenaminone-based-solutionphase-synthesis-baškovč/390a9f1f629c5a258d1786944dca39ed/?utm_source=chatgpt].

Novel Heterocyclic Compounds with Potential Hypertensive Activity

Another study focused on the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds, which could inform research on related dihydropyridine carboxamides. The expectation of better hypertensive activity from these compounds suggests possible therapeutic applications for this compound derivatives (Kumar & Mashelker, 2007)[https://consensus.app/papers/synthesis-novel-124‐oxadiazole-heterocyclic-compounds-kumar/764bb5f5a917589cae3f4a9bd7ea6525/?utm_source=chatgpt].

Anticancer and Anti-inflammatory Applications

Research into the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveals the therapeutic potential of related compounds. The structure-activity relationship (SAR) study of these compounds provides valuable insights for the development of novel therapeutics based on the this compound structure (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].

Safety and Hazards

When handling chemical compounds, it’s important to take precautions to avoid harm. For instance, one should avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container away from oxidizing agents and strong acids or bases . In case of contact with skin or eyes, one should immediately rinse with plenty of water and seek medical help .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, to exert their effects .

Mode of Action

This can result in changes to cellular processes and biochemical pathways .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the modulation of cellular processes .

Pharmacokinetics

These properties can significantly impact a drug’s bioavailability and therapeutic efficacy .

Result of Action

The effects of similar compounds can range from changes in cellular signaling to alterations in gene expression .

Propriétés

IUPAC Name |

4,6-dimethyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-7-4-8(2)16-13(19)11(7)12(18)14-5-10-6-15-17-9(10)3/h4,6H,5H2,1-3H3,(H,14,18)(H,15,17)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTICMKBJPXOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)NCC2=C(NN=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532147.png)

![5-Bromo-6'-methyl-[2,3']bipyridinyl](/img/structure/B1532148.png)

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one](/img/structure/B1532149.png)

![N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine](/img/structure/B1532156.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)

![3-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1532165.png)